
3-Aminobenzenesulfonamide
Overview
Description
3-Amino-benzenesulfonamide: is an organic compound with the molecular formula C6H8N2O2S . It is a derivative of benzenesulfonamide, where an amino group is attached to the benzene ring at the meta position relative to the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 3-amino-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with ammonia to form benzenesulfonamide, followed by nitration to introduce a nitro group at the meta position.
Industrial Production: Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-benzenesulfonamide can undergo oxidation reactions to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid, or catalytic hydrogenation, are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Various amino derivatives.
Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
Chemical Applications
1. Catalysis
3-Aminobenzenesulfonamide serves as a ligand in catalytic reactions. It enhances the efficiency and selectivity of various chemical processes, particularly in organic synthesis. Its ability to form stable complexes with metal catalysts has made it a valuable component in catalysis research.
2. Enzyme Inhibition
The compound acts as an inhibitor of several enzymes, notably carbonic anhydrase and dihydropteroate synthetase. The inhibition of dihydropteroate synthetase disrupts folic acid metabolism in bacteria, making it effective against bacterial growth. Similarly, its interaction with carbonic anhydrase affects pH regulation and ion transport within cells .
Biological Applications
1. Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a novel derivative demonstrated significant inhibition of colorectal cancer cell proliferation by inducing oxidative stress through increased production of reactive oxygen species (ROS) and activating apoptotic pathways . This compound also showed minimal cytotoxicity towards normal cells while effectively targeting cancerous cells.
2. Antimicrobial Activity
The compound exhibits antimicrobial properties by inhibiting bacterial growth through its action on dihydropteroate synthetase. This mechanism is crucial for the development of new antibacterial agents, particularly against resistant strains of bacteria .
Industrial Applications
1. Pharmaceutical Development
this compound is a precursor for various pharmaceutical compounds, particularly those targeting carbonic anhydrase isoforms associated with cancer and other diseases. Pyridinium derivatives of this compound have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII, making them candidates for targeted cancer therapies .
2. Synthesis of Novel Compounds
The compound is utilized in the synthesis of a variety of derivatives that possess enhanced biological activities. For example, novel acylthiourea derivatives have been synthesized from this compound, which selectively inhibit tumor-associated carbonic anhydrases .
Comparative Analysis with Related Compounds
Compound Name | Structure Position | Key Application | Unique Properties |
---|---|---|---|
This compound | Meta | Anticancer agent | Effective against specific cancer cells |
4-Aminobenzenesulfonamide | Para | Enzyme inhibition | Similar but less effective than meta isomer |
2-Aminobenzenesulfonamide | Ortho | Antimicrobial activity | Different reactivity profile |
The positional isomerism of aminobenzenesulfonamides significantly influences their chemical reactivity and biological activity. The meta position of the amino group in this compound provides unique properties that enhance its effectiveness in specific applications compared to its ortho and para counterparts.
Case Studies
Case Study 1: Anticancer Mechanism
A study on a derivative of this compound revealed that it induces apoptosis in colorectal cancer cells through ROS production. The treatment led to decreased levels of NADPH and glutathione while increasing cytochrome c release, indicating a shift in redox balance that promotes cell death in cancerous cells .
Case Study 2: Enzyme Inhibition Profile
Research into the inhibitory effects of this compound on carbonic anhydrase isoforms demonstrated its potential as a therapeutic agent for conditions like glaucoma and obesity. The compound exhibited nanomolar potency against tumor-associated isoforms, highlighting its utility in targeted therapies .
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Amino-benzenesulfonamide: Similar structure but with the amino group at the para position.
2-Amino-benzenesulfonamide: Similar structure but with the amino group at the ortho position.
Uniqueness:
Biological Activity
3-Aminobenzenesulfonamide, a compound with the chemical formula , has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
This compound primarily acts as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in tumors. The inhibition mechanism involves binding to the active sites of these enzymes, thereby disrupting their catalytic function. This disruption can lead to altered physiological processes, including pH regulation and bicarbonate production, which are critical in tumor microenvironments .
Anticancer Properties
Recent studies indicate that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, pyridinium derivatives of this compound have shown nanomolar potency against CA IX and CA XII, leading to reduced tumor growth in vivo . Additionally, compounds derived from this sulfonamide have been reported to enhance ferroptosis in cancer cells under acidic conditions, further supporting their potential as anticancer agents .
Antimicrobial Activity
The compound also displays antibacterial properties. Research has demonstrated that certain derivatives inhibit bacterial growth by targeting carbonic anhydrases involved in bacterial metabolism. This suggests a dual role in both cancer therapy and antimicrobial treatment .
Comparative Studies
A comparison of this compound with other sulfonamide derivatives reveals its unique biological profile. Below is a summary table highlighting key differences:
Compound Name | Target Enzyme | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | CA IX | 5-50 | Anticancer |
Sulfamethazine | Various | ~1000 | Antibacterial |
Sulfadiazine | Various | ~500 | Antibacterial |
N-Allyl-3-aminobenzenesulfonamide | CA IX | 10-25 | Anticancer |
Case Studies
- Inhibition of Tumor-Associated Carbonic Anhydrases : A study involving the synthesis of novel pyridinium derivatives of this compound demonstrated high inhibitory activity against tumor-associated isoforms CA IX and CA XII, with IC50 values in the nanomolar range. These compounds were effective in reducing tumor growth in preclinical models .
- Antiproliferative Effects : Another research effort highlighted the efficacy of this compound derivatives in inducing apoptosis in MDA-MB-231 breast cancer cells. The study noted a significant increase in apoptotic markers when treated with specific compounds derived from this compound .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-aminobenzenesulfonamide relevant to its handling in laboratory settings?
- Answer : this compound (CAS 98-18-0) has a molecular weight of 172.2 g/mol, a melting point of 139–140°C, and a density of ~1.4 g/cm³. Its solubility in polar solvents (e.g., methanol, ethanol) and stability under standard laboratory conditions (room temperature, dry storage) make it suitable for synthesis and inhibition assays. Proper handling requires protection from moisture to avoid decomposition .
Q. What are the standard synthetic routes for this compound derivatives?
- Answer : Common methods include:
- Acylation : Reacting this compound with alkyl/aryl isothiocyanates to form thiourea derivatives, as demonstrated in carbonic anhydrase inhibitor (CAI) studies .
- Diazenylation : Introducing diazenyl groups via reactions with aromatic amines, enabling coordination with metals like Cu(II) or Fe(III) for analytical applications .
- Pyridinium salt synthesis : Monoacylation of mesityl oxide followed by coupling with this compound to enhance CA IX/XII inhibition .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound derivatives?
- Answer : Analytical techniques include:
- Thin-layer chromatography (TLC) : Using silica gel plates eluted with MeOH:DCM mixtures to monitor reaction progress .
- LC-MS : Assessing purity via HPLC-DAD-MS systems, ensuring derivatives meet >95% purity thresholds .
- Elemental analysis : Validating molecular composition through C, H, N, and S percentages .
Advanced Research Questions
Q. How do structural modifications of this compound influence its inhibitory potency against carbonic anhydrase (CA) isoforms?
- Answer : Modifications at the sulfonamide group or aromatic ring significantly impact selectivity:
- Pyridinium derivatives : Enhance binding to CA IX/XII (Ki values <10 nM) by introducing cationic moieties that mimic the tumor microenvironment’s acidic conditions .
- Triazene linkers : Derivatives like TS-1 and TS-2 show superior inhibition (Ki = 13.7–19.5 nM for CA IX/XII) compared to 4-aminobenzenesulfonamide analogs, attributed to optimized hydrogen-bonding networks .
- Metal coordination : Complexation with Fe(III) or Cu(II) alters electronic properties, improving metal-binding assays but reducing CA specificity .
Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Answer : Contradictions (e.g., variable Ki values across isoforms) are addressed by:
- X-ray crystallography : Resolving binding modes of lead compounds (e.g., pyridinium salts) to identify key interactions with CA active sites .
- Comparative assays : Testing derivatives against cytosolic (CA I/II) and tumor-associated (CA IX/XII) isoforms to isolate selectivity .
- Statistical validation : Applying ANOVA to replicate inhibition assays, minimizing batch-to-batch variability .
Q. What considerations are critical when designing in vitro assays for this compound derivatives as CA inhibitors?
- Answer : Key factors include:
- Isozyme specificity : Use recombinant CA isoforms (e.g., CA IX/XII) in assays with controlled pH (6.5–7.0) to mimic physiological conditions .
- Cell-line models : Employ tumor cell lines (e.g., HT-29 colon cancer) to evaluate cytotoxicity and CA inhibition in relevant biological contexts .
- Kinetic analysis : Measure Ki values via stopped-flow CO2 hydration assays, ensuring data align with Lineweaver-Burk plots .
Q. How can isotopic labeling (e.g., ¹⁴C) of this compound aid in pharmacokinetic studies?
- Answer : ¹⁴C-labeled derivatives (e.g., [ring-¹⁴C(U)]-3-aminobenzenesulfonamide) enable:
Properties
IUPAC Name |
3-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVKCHIPRSQDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059161 | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-18-0 | |
Record name | 3-Aminobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINOBENZENESULFONAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonamide, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Aminobenzenesulfonamide, 3- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73A2TD9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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